molecular formula C3H8N2O B1353227 N-Hydroxypropionamidine CAS No. 29335-36-2

N-Hydroxypropionamidine

Cat. No. B1353227
CAS RN: 29335-36-2
M. Wt: 88.11 g/mol
InChI Key: RLZPCFQNZGINRP-UHFFFAOYSA-N
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Description

N-Hydroxypropionamidine is an organic compound with the chemical formula C3H8N2O . It is primarily used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for N-Hydroxypropionamidine were not found, N-Hydroxy peptides, which are related compounds, can be prepared on solid support . This involves a process known as peptide backbone amide substitution, which can dramatically alter the conformational and physicochemical properties of native sequences .


Physical And Chemical Properties Analysis

N-Hydroxypropionamidine has a molecular weight of 88.11 . It has a boiling point of 205.1±23.0 ℃ at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Safety And Hazards

N-Hydroxypropionamidine can cause skin and eye irritation . In case of contact, it is advised to rinse with water and consult a doctor. If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .

properties

IUPAC Name

N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZPCFQNZGINRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424857
Record name N-Hydroxypropionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxypropionamidine

CAS RN

29335-36-2
Record name N-Hydroxypropionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxypropanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxypropionamidine
Reactant of Route 2
N-Hydroxypropionamidine
Reactant of Route 3
N-Hydroxypropionamidine
Reactant of Route 4
N-Hydroxypropionamidine

Citations

For This Compound
8
Citations
J Mao, H Yuan, Y Wang, B Wan, D Pak, R He… - Bioorganic & Medicinal …, 2010 - Elsevier
… ,4]oxadiazoles are able to serve as ester bioisosteres, and therefore this heterocycle was introduced into our lead compound by the reaction of the acid 4 and N-hydroxypropionamidine …
Number of citations: 91 www.sciencedirect.com
M Hess, AS Elfringhoff, M Lehr - Bioorganic & medicinal chemistry, 2007 - Elsevier
… N-Hydroxypropionamidine 18 was reacted with methyl indole-5-carboxylate following the procedure for the synthesis of 28. Purification by silica gel chromatography (hexane/ethyl …
Number of citations: 35 www.sciencedirect.com
A Basoglu, S Dirkmann, NZ Golpayegani… - European Journal of …, 2017 - Elsevier
… ), in which the tricyclic quinoid system was downsized or replaced by other moieties, was also accomplished by reaction of the activated carboxylic acids and N-hydroxypropionamidine (…
Number of citations: 12 www.sciencedirect.com
A Reichstein, S Vortherms, S Bannwitz… - Journal of Medicinal …, 2012 - ACS Publications
… analogue 18 as a bioisosteric replacement of an ester group (33, 34) was prepared in a one-pot reaction (35) from the activated carboxylic acid 8 and N-hydroxypropionamidine. …
Number of citations: 85 pubs.acs.org
S Bannwitz, D Krane, S Vortherms, T Kalin… - Journal of Medicinal …, 2014 - ACS Publications
… (40) Furthermore, 1,2,4-oxadiazole analogues 33a and 33b were also prepared from carboxylic acid 27a and N-hydroxypropionamidine or N-hydroxy-3-phenylpropionamidine, …
Number of citations: 39 pubs.acs.org
I Peretto, S Radaelli, C Parini, M Zandi… - Journal of Medicinal …, 2005 - ACS Publications
Flurbiprofen, a nonsteroidal antiinflammatory drug (NSAID), has been recently described to selectively inhibit β-amyloid 1 - 42 (Aβ42) secretion, the most toxic component of the senile …
Number of citations: 164 pubs.acs.org
C Béguin, KK Duncan, TA Munro, DM Ho, W Xu… - Bioorganic & medicinal …, 2009 - Elsevier
In an effort to find novel agents which selectively target the kappa opioid receptor (KOPR), we modified the furan ring of the highly potent and selective KOPR agonist salvinorin A. …
Number of citations: 42 www.sciencedirect.com
C Lindenschmidt, D Krane, S Vortherms, L Hilbig… - European Journal of …, 2016 - Elsevier
A series of 8-chloronaphtho[2,3-b]thiophene-4,9-diones and also some 8-bromo analogues were prepared. The compounds were evaluated for their potencies to suppress keratinocyte …
Number of citations: 11 www.sciencedirect.com

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